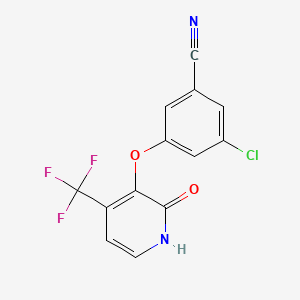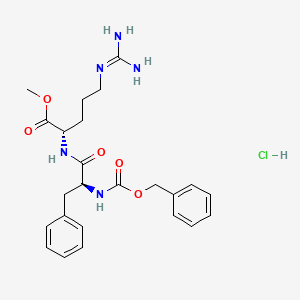
3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile
説明
3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, also known as GSK-3 inhibitor XV, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
科学的研究の応用
Radiosynthesis and Preliminary PET Evaluation : Yuan et al. (2016) developed an (18)F-labeled positron emission tomography (PET) tracer, including a 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile variant, for imaging AMPA receptors in the brain. The study demonstrated good brain uptake in normal mice, suggesting potential for further in vivo validation (Yuan, Jones, Vasdev, & Liang, 2016).
Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture : Hopes, Parker, & Patel (2006) discussed the synthesis of a potassium-channel opener (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile for treating urinary urge incontinence. They focused on optimizing the yield and controlling impurity levels using an unsymmetrical Hantzsch reaction (Hopes, Parker, & Patel, 2006).
Oxidative Coupling in Coordination Chemistry : El-Abadelah et al. (2018) reported on a unique oxidative C–C coupling reaction involving a 3-(pyridin-2-yl)dihydro-1,2,4-triazinone coordinated to palladium(II). This study highlights the chemical versatility and potential applications in coordination chemistry and catalysis (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
1,4-Dihydropyridine Derivatives with Potential Calcium-Channel Antagonist Activity : Linden et al. (2011) explored 1,4-dihydropyridine derivatives, including compounds similar to the query chemical, for their potential calcium modulatory properties. These compounds are of interest in the pharmaceutical industry for their potential medicinal applications (Linden, Şafak, Şimşek, & Gündüz, 2011).
Fungicide Research : Jeon, Kim, Lee, & Kim (2013) researched fluazinam, a fungicide compound, which structurally relates to the query compound. This study adds to the understanding of the structural properties and potential applications of such compounds in agriculture (Jeon, Kim, Lee, & Kim, 2013).
Synthesis and Antimicrobial Activity : Kumar et al. (2022) focused on synthesizing and evaluating the antimicrobial activity of derivatives starting from 5-chloro-2-hydroxy-benzonitrile, which shares structural similarities with the query compound. This research contributes to the development of new antimicrobial agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
作用機序
Target of Action
The compound 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, also known as Doravirine , is primarily targeted towards the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV virus.
Mode of Action
Doravirine acts as an allosteric inhibitor of the HIV-1 reverse transcriptase . By binding to this enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .
Biochemical Pathways
The inhibition of the HIV-1 reverse transcriptase enzyme disrupts the viral replication process. This leads to a decrease in the production of new virus particles, thereby reducing viral load and slowing the progression of the disease .
Pharmacokinetics
Doravirine is administered orally once daily with or without food . It is contraindicated when co-administered with drugs that are strong cytochrome P450 (CYP)3A enzyme inducers as significant decreases in doravirine plasma concentrations may occur, which may decrease the effectiveness of Doravirine .
Result of Action
The result of Doravirine’s action is a reduction in viral load and a slowing of disease progression. It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and pediatric patients weighing at least 35 kg .
Action Environment
The efficacy and stability of Doravirine can be influenced by various environmental factors. For instance, certain drugs that induce the CYP3A enzyme can significantly decrease the plasma concentrations of Doravirine, potentially reducing its effectiveness . Therefore, it’s important to consider potential drug interactions when prescribing Doravirine.
特性
IUPAC Name |
3-chloro-5-[[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O2/c14-8-3-7(6-18)4-9(5-8)21-11-10(13(15,16)17)1-2-19-12(11)20/h1-5H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTORHRJFMRBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)OC2=CC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155846-86-8 | |
| Record name | 3-Chloro-5-((1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl)oxy)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155846868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-5-((1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)-3-PYRIDINYL)OXY)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T4FX9UFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B568586.png)
![2H-[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)


![2,2A-Dihydro-1H-azeto[1,2-A]quinoxaline-1,3(4H)-dione](/img/structure/B568597.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568600.png)